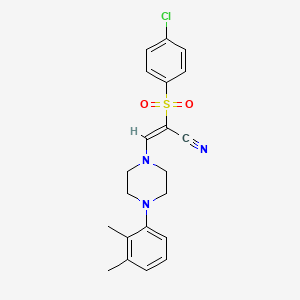
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile is a synthetic organic compound that features a complex molecular structure It contains a chlorophenyl group, a sulfonyl group, a piperazine ring, and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Reacting 2,3-dimethylphenylamine with piperazine under appropriate conditions.
Sulfonylation: Introducing the sulfonyl group by reacting the piperazine derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride.
Acrylonitrile addition: Finally, the acrylonitrile moiety is introduced through a reaction with an appropriate acrylonitrile derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the nitrile group or other reducible moieties.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for conditions like cancer, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile would depend on its specific biological target. Generally, such compounds might:
Bind to specific receptors: Modulating their activity.
Inhibit enzymes: Blocking their catalytic function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile
- (E)-2-((4-bromophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile
Uniqueness
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile is unique due to the specific combination of functional groups and the spatial arrangement of its atoms, which can result in distinct biological activity and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-16-4-3-5-21(17(16)2)25-12-10-24(11-13-25)15-20(14-23)28(26,27)19-8-6-18(22)7-9-19/h3-9,15H,10-13H2,1-2H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXFWLMABQMEM-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
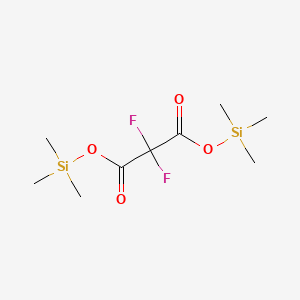

![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)
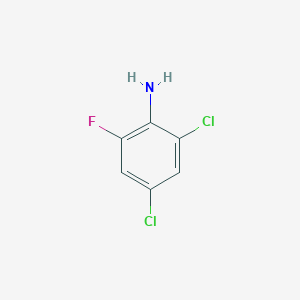
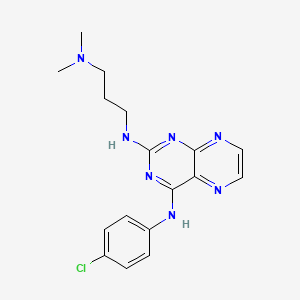
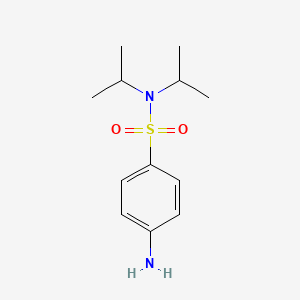
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)
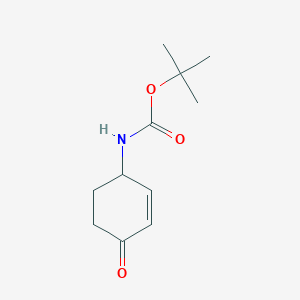
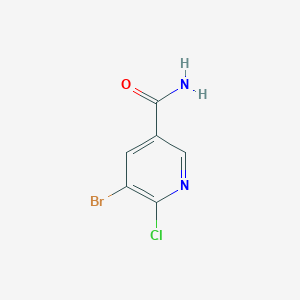
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)
![N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide](/img/structure/B2715269.png)
![3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2715273.png)

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)
